2-amino-N-(2-furylmethyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
Systematic Nomenclature and IUPAC Conventions
The compound is systematically named 2-amino-N-(furan-2-ylmethyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide according to IUPAC guidelines. The nomenclature adheres to the following hierarchical rules:
- Parent structure : 1-Benzothiophene, a fused bicyclic system with a thiophene ring and a partially saturated benzene ring (tetrahydro designation).
- Substituents :
- 2-Amino group (NH₂) at position 2 of the benzothiophene core.
- N-(2-Furylmethyl) group (CH₂-C₄H₃O) attached to the carboxamide nitrogen at position 3.
- 6-Methyl group (CH₃) on the tetrahydro ring.
- Functional group priority : The carboxamide group at position 3 takes precedence over other substituents in numbering.
The numbering system prioritizes the carboxamide group, followed by the amino and methyl substituents, ensuring minimal locant values.
Molecular Formula and Weight Analysis
The compound’s molecular formula is C₁₅H₁₈N₂O₂S , with a molecular weight of 290.4 g/mol . Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₂S | |
| Molecular Weight | 290.4 g/mol | |
| SMILES Notation | CC1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)N |
|
| InChIKey | JRKAOXFJRBMVPB-UHFFFAOYSA-N |
The structure includes:
- Benzothiophene core : A fused thiophene-benzene system with a tetrahydro ring.
- Carboxamide group : C(=O)NH linked to the furylmethyl moiety.
- Furylmethyl substituent : A furan ring (C₄H₃O) connected via a methylene bridge to the nitrogen.
- 6-Methyl group : A methyl substituent on the tetrahydro ring.
Stereochemical Configuration and Conformational Dynamics
The compound lacks stereogenic centers due to the absence of asymmetric carbon atoms. The tetrahydro ring adopts a chair-like conformation , as observed in related tetrahydrobenzothiophene derivatives. Key conformational aspects include:
- Ring flexibility : The tetrahydro ring may interconvert between chair and boat conformations, though steric interactions with the 6-methyl group favor the chair form.
- Substituent orientation : The amino group at position 2 and the furylmethyl group at position 3 are positioned to minimize steric hindrance.
No experimental data on enantiomeric forms or diastereomers exist for this compound, as it is achiral.
Crystallographic Data and Solid-State Arrangement
No direct crystallographic data for this compound has been reported in the literature. However, insights can be drawn from structurally related derivatives:
- Hydrogen bonding : Benzothiophene carboxamides often form intra- or intermolecular hydrogen bonds between the amide NH and oxygen atoms, as seen in analogous compounds.
- π-π interactions : The aromatic benzothiophene and furan rings may engage in π-π stacking in the solid state, contributing to lattice stabilization.
- Molecular packing : Related compounds crystallize in monoclinic or orthorhombic systems, forming dimers or tapes via hydrogen bonds and van der Waals interactions.
For example, 1-benzothiophene-2-carboxylic acid crystallizes in the C2/c space group, forming hydrogen-bonded dimers. While this compound’s solid-state behavior remains uncharacterized, similar motifs are anticipated.
Properties
IUPAC Name |
2-amino-N-(furan-2-ylmethyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-9-4-5-11-12(7-9)20-14(16)13(11)15(18)17-8-10-3-2-6-19-10/h2-3,6,9H,4-5,7-8,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKAOXFJRBMVPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-N-(2-furylmethyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS No. 588678-83-5) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and structure-activity relationships based on existing literature.
- Molecular Formula : C15H18N2O2S
- Molecular Weight : 290.39 g/mol
- CAS Number : 588678-83-5
Biological Activity
Research indicates that derivatives of this compound exhibit various biological activities:
- Cytostatic Activity : Compounds in this class have shown potential cytostatic effects, inhibiting the proliferation of cancer cells. A study indicated that azomethine derivatives derived from this compound demonstrated significant cytostatic activity against tumor cells .
- Anti-inflammatory Properties : The compound and its derivatives have been linked to anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways is crucial for therapeutic intervention .
- Antitubercular Activity : Some derivatives have been reported to possess antitubercular properties, making them candidates for further development in treating tuberculosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various structural modifications:
- Substituents on the Aromatic Ring : The nature and position of substituents on the aromatic core significantly affect the compound's reactivity and biological activity. For instance, variations in the furylmethyl group can enhance or diminish activity against specific targets .
- Hydrophobicity and Lipophilicity : The balance between hydrophilic and lipophilic characteristics is crucial for cellular uptake and bioavailability. Modifications that optimize these properties can lead to improved efficacy .
Synthesis
The synthesis of this compound typically involves:
- Condensation Reactions : The reaction between 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and appropriate aldehydes under acidic conditions leads to the formation of azomethine derivatives.
- Purification Techniques : High-performance liquid chromatography (HPLC) is commonly employed to purify synthesized compounds and assess their purity levels .
Case Studies
Several studies have highlighted the biological activities associated with this compound:
- In Vitro Studies : In vitro assays demonstrated that certain derivatives inhibited tumor cell proliferation significantly compared to control groups .
- Pharmacological Evaluations : Pharmacological evaluations of related compounds have shown promise in treating various conditions such as inflammation and infections caused by Mycobacterium tuberculosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Table 1: Structural and Physicochemical Comparisons
Key Observations
Substituent Effects on Lipophilicity :
- Halogenated aryl groups (e.g., 4-bromophenyl in ) increase logP values (4.779), suggesting enhanced membrane permeability compared to polar substituents like methoxy () or furylmethyl.
- The furylmethyl group may confer moderate hydrophilicity due to the oxygen atom in the furan ring, though experimental logP data are lacking.
Synthetic Yields :
- Base structures like 1a and 1b () are synthesized in ~60% yields, indicating that bulky substituents (e.g., 4-bromophenyl, furylmethyl) may require optimized conditions.
The 2-methoxyphenyl analog () shares structural motifs with acetylcholinesterase inhibitors, suggesting neurological applications.
This highlights substituent-dependent toxicity.
Structural and Functional Insights
- Core Benzothiophene Scaffold : The tetrahydro-benzothiophene core provides rigidity and planar aromaticity, facilitating interactions with enzyme active sites (e.g., acetylcholinesterase) .
- Carboxamide Group : Critical for hydrogen bonding with biological targets. Substitution at the amide nitrogen (e.g., furylmethyl vs. aryl) modulates steric and electronic effects .
- Methyl Group at Position 6 : Enhances metabolic stability by reducing oxidation at the cyclohexene ring .
Q & A
Q. What synthetic strategies are recommended for preparing 2-amino-N-(2-furylmethyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, sulfonylation, or amidation. Key steps include:
- Cyclohexanone precursor activation : Use malononitrile and sulfur in ethanol with diethylamine as a catalyst (similar to ).
- Amide bond formation : Employ coupling agents like HATU/DIPEA in DMF for introducing the furylmethyl group (analogous to ).
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization (methanol) to isolate the product .
Control reaction parameters (temperature: 333 K for cyclization; pH 7–9 for amidation) to minimize side products.
Q. Which spectroscopic and analytical techniques are critical for structural validation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., methyl group at C6, furylmethyl attachment) .
- IR Spectroscopy : Identify NH (3300–3500 cm⁻¹), C=O (1650–1700 cm⁻¹), and C-S (600–700 cm⁻¹) stretches .
- Mass Spectrometry : HRMS for molecular weight confirmation (e.g., [M+H]⁺ ion) .
- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement (see Advanced Q3) .
Advanced Research Questions
Q. How can crystallographic disorder in the tetrahydrobenzothiophene ring be resolved during X-ray analysis?
- Methodological Answer :
- Modeling Disorder : Use SHELXL’s EADP command to refine partial occupancies for disordered atoms (e.g., C6/C6′ and C7/C7′ in ).
- Occupancy Refinement : Assign initial occupancy ratios (e.g., 0.81:0.19) based on electron density maps, then iteratively adjust during refinement .
- Validation : Check ADPs (atomic displacement parameters) and residual density peaks to avoid overfitting .
Q. What experimental approaches address contradictions in biological activity data across assays (e.g., antibacterial vs. receptor modulation)?
- Methodological Answer :
- Assay Standardization : Use positive controls (e.g., known RORγt modulators for receptor studies; ciprofloxacin for antibacterial tests) .
- Structure-Activity Relationship (SAR) : Synthesize derivatives with targeted modifications (e.g., replacing the furylmethyl group with other heterocycles) and compare bioactivity .
- Statistical Analysis : Apply ANOVA or t-tests to evaluate significance across replicates; cross-validate with orthogonal assays (e.g., SPR for binding affinity) .
Q. How can hydrogen bonding networks be analyzed to predict crystal packing behavior?
- Methodological Answer :
- Graph Set Analysis : Use Etter’s formalism to classify motifs (e.g., R₂²(12) dimers via N–H···N interactions) .
- Computational Tools : Mercury (CCDC) or CrystalExplorer to visualize and quantify intermolecular contacts .
- Thermal Analysis : Correlate melting points (392–394 K in ) with lattice stability from hydrogen bond density.
Q. What strategies optimize multi-step synthesis yields while minimizing side reactions?
- Methodological Answer :
- Stepwise Monitoring : Use TLC or LC-MS after each step to isolate intermediates (e.g., uses HPLC for purification).
- Solvent Selection : Polar aprotic solvents (DMF, THF) for coupling reactions; ethanol for cyclization to enhance solubility .
- Temperature Gradients : Gradual heating (e.g., 0°C → room temp for acid-sensitive steps) to control exothermicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
